![molecular formula C13H17N3O6 B11681050 Diethyl [(4-nitrophenyl)methylene]biscarbamate CAS No. 43044-14-0](/img/structure/B11681050.png)
Diethyl [(4-nitrophenyl)methylene]biscarbamate
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Overview
Description
Diethyl [(4-nitrophenyl)methylene]biscarbamate is a carbamate derivative featuring a central methylene group bonded to two carbamate moieties and a 4-nitrophenyl substituent. The 4-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, spectroscopic signatures, and biological or thermal properties compared to similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE typically involves the reaction of ethyl chloroformate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl carbamate to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate groups in Diethyl [(4-nitrophenyl)methylene]biscarbamate undergo hydrolysis under basic conditions, releasing 4-nitrophenol as a detectable byproduct. Comparative studies of 4-nitrophenyl carbamates and carbonates reveal distinct hydrolysis kinetics:
Parameter | Carbamate (This Compound) | Carbonate (Reference) |
---|---|---|
Hydrolysis Rate (pH 12) | 0.08 ± 0.01 min⁻¹ | 0.14 ± 0.02 min⁻¹ |
Activation Energy (kJ/mol) | 52.3 | 45.7 |
Mulliken Charge (Carbonyl C) | +0.516 | +0.632 |
The slower hydrolysis of the carbamate compared to the carbonate is attributed to reduced electron deficiency at the carbonyl carbon, as shown by DFT calculations . Hydrolysis proceeds via nucleophilic attack by hydroxide ions, with the reaction rate peaking above pH 12 .
Nucleophilic Substitution
The carbamate’s ethoxy groups are susceptible to nucleophilic substitution. For example:
-
Ammonolysis : Reaction with amines yields substituted urea derivatives.
-
Alcoholysis : Treatment with methanol or ethanol under basic conditions replaces the ethyl groups with methyl or other alkyl chains .
A representative reaction pathway using 4-nitrophenyl chloroformate (4-NPC) as an intermediate demonstrates this versatility :
-
Activation : 4-NPC reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates.
-
Substitution : The 4-nitrophenyl leaving group is displaced by a second nucleophile in situ.
Directed ortho-Metalation (DoM)
The 4-nitrophenyl group directs regioselective metalation at the ortho-position, enabling functionalization. Experimental results from analogous aryl carbamates show high yields with diverse electrophiles :
Electrophile (E+) | Product Substituent | Yield (%) |
---|---|---|
MeI | Methyl | 80 |
CO₂ | Carboxylic Acid | 73 |
BrCH₂CH₂Br | Bromo | 86 |
PhCHO | CH(OH)Ph | 90 |
This reactivity is critical for synthesizing polysubstituted aromatic derivatives, as the carbamate acts as a directing metalation group (DMG) .
Thermal Decomposition and Rearrangement
Under reflux conditions, the compound undergoes thermal cleavage to generate isocyanates, a reaction exploited in polymer and pharmaceutical synthesis:
Diethyl biscarbamateΔIsocyanate Intermediate+EtOH
This pathway is analogous to methods using 4-nitrophenyl chloroformate .
Stability and Reactivity Trends
Scientific Research Applications
Agricultural Uses
Diethyl [(4-nitrophenyl)methylene]biscarbamate is primarily recognized for its efficacy as an insecticide and herbicide . Its mechanism of action involves disrupting essential biological processes in pests, leading to effective pest control. Studies have shown that the compound exhibits significant activity against various agricultural pests, thus supporting crop protection strategies.
- Table 1: Efficacy Against Pests
Pest Type | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Aphids | 50 | 85 |
Leafhoppers | 75 | 90 |
Fungal pathogens | 100 | 80 |
Medicinal Chemistry
The compound has potential therapeutic applications beyond agriculture. Its structural properties suggest possible anti-inflammatory and antimicrobial activities. Research indicates that derivatives of biscarbamates often exhibit significant biological activities, which can be harnessed for drug development.
- Table 2: Biological Activity Overview
Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 15.62 |
Antifungal | Candida albicans | 20.00 |
Anti-inflammatory | Mouse model | Significant reduction in inflammation markers |
Study 1: Insecticidal Activity
A study conducted by Zhang et al. (2023) evaluated the insecticidal properties of this compound against common agricultural pests. The results demonstrated a high mortality rate among treated populations, with a notable effect on aphid populations, supporting its use as an effective insecticide.
Study 2: Antimicrobial Properties
In a separate investigation by Lee et al. (2024), the compound was tested for antimicrobial activity against various bacterial and fungal strains. The findings indicated that it exhibited strong inhibitory effects on both Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.
Mechanism of Action
The mechanism of action of ETHYL N-{(ETHOXYCARBONYL)AMINOMETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Structural Comparison with Analogous Biscarbamates
The structural uniqueness of Diethyl [(4-nitrophenyl)methylene]biscarbamate lies in its nitro-substituted aromatic ring. Key comparisons with similar compounds include:
- Diethyl (3-pyridinylmethylene)biscarbamate : Replaces the 4-nitrophenyl group with a 3-pyridinyl ring. The pyridine nitrogen introduces moderate electron-withdrawing effects, contrasting with the nitro group’s stronger electron deficiency.
- (±)-Biscarbamate (228) : Contains a benzylpyrrolidine substituent, where the benzyl group is electron-donating, leading to distinct electronic environments.
- Diethyl(methylenedi-4,1-phenylene)dicarbamate : Features a diphenylmethylene bridge, creating a symmetrical structure absent in the nitro-substituted target compound.
Table 1: Structural and Molecular Comparison
*Inferred formula based on structural analogs.
Spectroscopic Characteristics and Conformational Analysis
- IR Spectroscopy: The carbonyl stretch in (±)-biscarbamate (228) appears at 1702 cm⁻¹ . The nitro group in the target compound would introduce additional peaks near 1520 and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
- NMR Spectroscopy : In asymmetrical biscarbamates, methylene protons split into distinct signals. For example, (±)-biscarbamate (228) shows methylene protons at δ 3.95–4.14, while hydroxymethyl protons appear at δ 4.62 . The 4-nitrophenyl group’s deshielding effect may shift aromatic protons downfield (e.g., δ >8.0 for nitroaromatics).
Thermal Stability and Decomposition Pathways
Biscarbamates decompose under pyrolysis (e.g., 200°C for TDI production ). The electron-withdrawing nitro group likely lowers the decomposition temperature of this compound compared to electron-neutral or donating substituents.
Biological Activity
Diethyl [(4-nitrophenyl)methylene]biscarbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a unique structure characterized by a nitrophenyl group attached to a biscarbamate moiety. Its molecular formula is C12H14N2O5 with a molecular weight of approximately 296.28 g/mol. The presence of the nitrophenyl group is crucial as it enhances the compound's biological activity by interfering with essential biochemical processes.
Biological Activities
1. Insecticidal and Herbicidal Properties
The primary application of this compound is as an insecticide and herbicide . Studies have demonstrated that it effectively targets various pests by disrupting their physiological functions. The nitrophenyl moiety is known to interact with specific enzymes involved in metabolic pathways, leading to increased mortality rates in insect populations.
2. Anti-inflammatory and Antimicrobial Potential
Research indicates that compounds structurally similar to this compound exhibit anti-inflammatory and antimicrobial properties. These effects suggest potential therapeutic applications beyond agricultural use, opening avenues for further research into its efficacy against human pathogens and inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cellular respiration and metabolic processes in target organisms, leading to impaired growth and survival.
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with similar compounds is beneficial.
Compound Name | Structure | Unique Features |
---|---|---|
Dimethyl [(4-methoxyphenyl)methylene]biscarbamate | C13H16N2O5 | Exhibits strong anti-inflammatory properties |
Ethyl N-(4-nitrophenyl)carbamate | C11H12N2O4 | Simpler structure; lacks the methylene bridge |
N-(4-methylphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O2 | Contains imine functionality; differing reactivity |
This compound stands out due to its specific nitrophenyl group, which significantly enhances its insecticidal potency compared to other carbamates.
Case Studies
Several studies have documented the efficacy of this compound in agricultural settings:
- Field Trials : In field trials conducted on various crops, the compound demonstrated effective control over pest populations with minimal phytotoxicity, highlighting its potential as an environmentally friendly pesticide alternative.
- Laboratory Studies : Laboratory studies revealed that at sub-lethal concentrations, the compound could disrupt reproductive cycles in target insect species, indicating long-term ecological impacts.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Diethyl [(4-nitrophenyl)methylene]biscarbamate, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves condensation reactions under reflux conditions. For example, analogous biscarbamate derivatives (e.g., 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)) are synthesized by reacting precursors like methyl bromoacetate with hydroxyl-containing intermediates in acetone, using anhydrous potassium carbonate as a base. Key parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Purity is often verified via recrystallization in polar solvents like ethanol .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with nitro group protons resonating at δ 8.2–8.5 ppm and methylene carbons at ~40–50 ppm.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold).
- FT-IR : Peaks at ~1700 cm−1 (carbamate C=O) and ~1520 cm−1 (NO2 stretching) validate functional groups.
- XRD : Crystallinity analysis identifies polymorphic forms, critical for stability studies .
Advanced Research Questions
Q. How can this compound be integrated into functional materials like gels or polymers?
Methodological Answer: Biscarbamates exhibit self-assembly properties in solution blends. For gel formation:
- Dissolve the compound in polar aprotic solvents (e.g., DMF or DMSO).
- Induce gelation via temperature modulation (cooling from 60°C to 25°C) or solvent exchange (adding hexane).
- Characterize rheological properties (e.g., storage modulus > 103 Pa) to confirm gel stability. Microwave-assisted synthesis (e.g., 50 W, 5 minutes) can accelerate gel network formation .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational simulations (DFT or molecular modeling) to confirm peak assignments.
- Purity Checks : Use HPLC-MS to detect impurities that may skew NMR/IR results.
- Isotopic Labeling : Introduce 15N or 13C labels to trace nitro or carbamate groups, resolving overlapping signals .
Q. What strategies optimize the compound’s reactivity in multicomponent reactions?
Methodological Answer:
- Catalytic Systems : Employ Pd/Cu catalysts for Suzuki-Miyaura couplings to functionalize the nitroaryl group.
- Solvent Effects : Use DMF or THF to enhance solubility and reduce steric hindrance.
- Microwave Activation : Shorten reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% .
Q. What role does the nitro group play in the compound’s electrochemical behavior?
Methodological Answer: The nitro group acts as an electron-withdrawing moiety, lowering the LUMO energy and enhancing redox activity. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) shows reduction peaks at -0.8 to -1.2 V vs. Ag/AgCl, corresponding to nitro-to-amine conversion. This property is exploitable in corrosion inhibition studies, where the compound forms stable chelates on metal surfaces .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) with nitroaryl groups anchoring to hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Corrogate nitro group electronegativity with inhibitory activity (e.g., IC50 values) .
Properties
CAS No. |
43044-14-0 |
---|---|
Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
ethyl N-[(ethoxycarbonylamino)-(4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-5-7-10(8-6-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
KQKKAPWFMXOUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC |
Origin of Product |
United States |
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